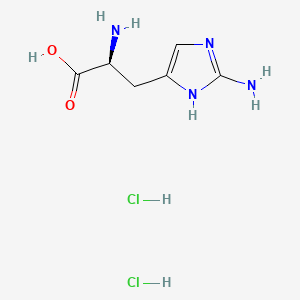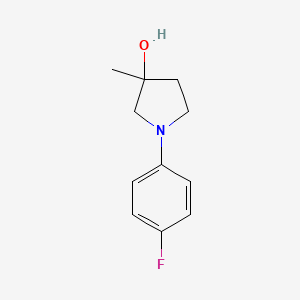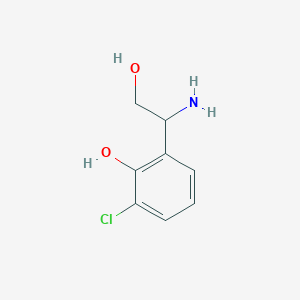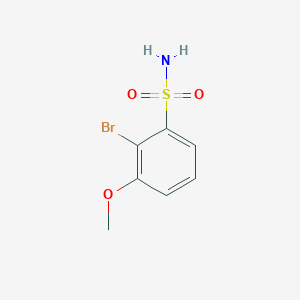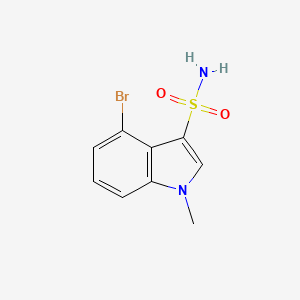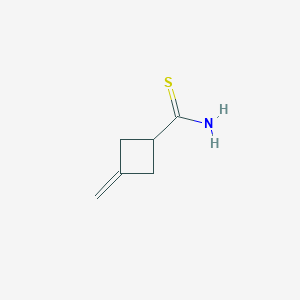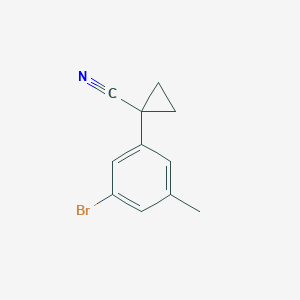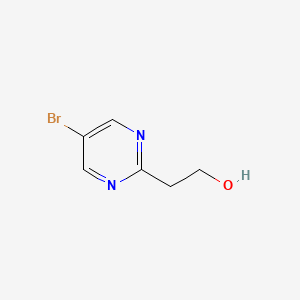![molecular formula C13H24ClN B13588967 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Tricyclo[4311,3,8]undecan-4-yl}ethan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties This compound is characterized by its tricyclic framework, which imparts significant stability and rigidity
Vorbereitungsmethoden
The synthesis of 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.
Introduction of the ethan-1-amine group: This step usually involves the functionalization of the tricyclic core with an amine group, which can be achieved through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and other advanced techniques to ensure scalability and consistency.
Analyse Chemischer Reaktionen
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tricyclic core, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The tricyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a potent modulator of various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride can be compared with other tricyclic compounds such as:
Adamantane: Known for its use in antiviral drugs, adamantane shares a similar rigid structure but differs in its functional groups and reactivity.
Norbornane: Another tricyclic compound, norbornane is used in organic synthesis and materials science, but it lacks the specific amine functionality of the target compound.
The uniqueness of this compound lies in its combination of a tricyclic core with an ethan-1-amine group, providing distinct chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C13H24ClN |
|---|---|
Molekulargewicht |
229.79 g/mol |
IUPAC-Name |
1-(4-tricyclo[4.3.1.13,8]undecanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-8(14)13-7-11-3-9-2-10(4-11)6-12(13)5-9;/h8-13H,2-7,14H2,1H3;1H |
InChI-Schlüssel |
XFEPTULJYFHDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC2CC3CC(C2)CC1C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


